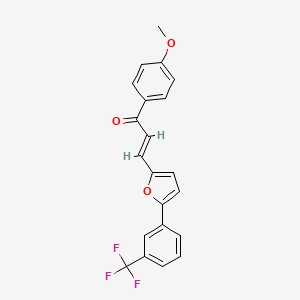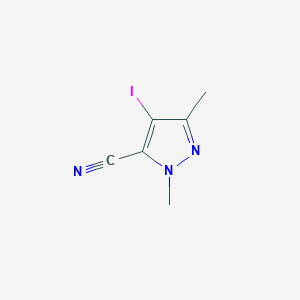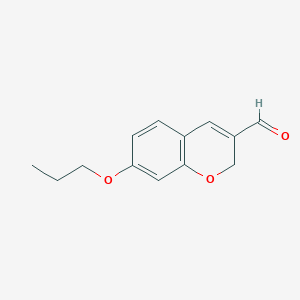
7-propoxy-2H-chromene-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-propoxy-2H-chromene-3-carbaldehyde” is a chemical compound with the molecular formula C13H14O3 and a molecular weight of 218.25 .
Molecular Structure Analysis
The InChI code for “7-propoxy-2H-chromene-3-carbaldehyde” is 1S/C13H14O3/c1-2-5-15-12-4-3-11-6-10 (8-14)9-16-13 (11)7-12/h3-4,6-8H,2,5,9H2,1H3 .Physical And Chemical Properties Analysis
The physical form of “7-propoxy-2H-chromene-3-carbaldehyde” is a powder . The boiling point is predicted to be 470.0±45.0 °C and the density is predicted to be 1.583±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Overview of Chromene Chemistry
Chromene and its derivatives, such as coumarins and chromones, are significant due to their wide range of biological and pharmacological properties. The chemical structure of "7-propoxy-2H-chromene-3-carbaldehyde" suggests it could share some of these properties, offering potential applications in drug development, material science, and chemical synthesis.
Synthetic Methods and Biological Importance
Recent advances in the chemistry of hydroxycoumarins, a closely related class of compounds, highlight the synthetic versatility and biological importance of chromene derivatives. For instance, hydroxycoumarins have been utilized as starting materials or precursor molecules in the pharmaceutical and agrochemical industries due to their significant chemical, photochemical, and biological properties (Yoda, 2020).
Antioxidant Activity
Coumarins, sharing the chromene backbone, have been studied for their antioxidant activities. The structural attributes of these compounds enable them to act as effective free radical scavengers, suggesting that derivatives like "7-propoxy-2H-chromene-3-carbaldehyde" could also be explored for their antioxidant properties (Torres et al., 2014).
Applications in Organic Synthesis
The synthetic utility of chromene derivatives in organic chemistry is well documented. For example, benzo[c]chromen-6-ones, which share a similar structural motif with "7-propoxy-2H-chromene-3-carbaldehyde," serve as core structures in secondary metabolites with considerable pharmacological importance, necessitating efficient synthetic procedures for their preparation (Mazimba, 2016).
Potential for Cleaner Production and Environmental Applications
The broader family of chromene compounds also demonstrates potential in cleaner production and environmental remediation. For example, basic chromium sulfate production, involving related chemical processes, highlights the importance of optimizing chemical reactions for environmental sustainability (Panda et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
7-propoxy-2H-chromene-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-2-5-15-12-4-3-11-6-10(8-14)9-16-13(11)7-12/h3-4,6-8H,2,5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIAPSQKXAYRQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C=C(CO2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
923236-97-9 |
Source


|
| Record name | 7-propoxy-2H-chromene-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-methoxybenzenesulfonamide](/img/structure/B2562257.png)
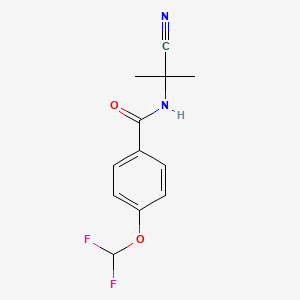
![5-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2562263.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2562264.png)

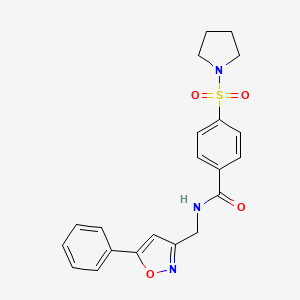
![6-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-isopentyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2562268.png)
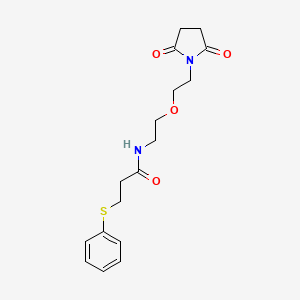

![(E)-N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2562276.png)
![ethyl 4-{[(3-isopropoxypropyl)amino]carbonyl}-1,3,5-trimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2562277.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(methoxyamino)methylene]-4-piperidinecarboxamide](/img/structure/B2562278.png)
